(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate
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Overview
Description
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C19H23NO3S It is a derivative of p-toluenesulfonic acid and piperidine, featuring a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate can be synthesized through the esterification of p-toluenesulfonic acid with 1-benzyl-piperidin-3-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the synthesis of toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various piperidine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 1-benzyl-piperidin-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological receptors or enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid 1-benzyl-piperidin-4-yl ester: Similar structure but with the ester group attached to the 4-position of the piperidine ring.
Toluene-4-sulfonic acid 1-benzyl-piperidin-2-yl ester: Ester group attached to the 2-position of the piperidine ring.
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different aromatic or aliphatic substituents.
Uniqueness
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate is unique due to its specific ester linkage and the presence of both a benzyl group and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
The compound is characterized by a benzylpiperidine structure with a sulfonate group, which influences its reactivity and biological interactions. The presence of the 4-methylbenzenesulfonate moiety enhances its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound may possess antiproliferative effects on various cancer cell lines. For instance, similar piperidine derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
- Neuropharmacological Effects : The compound has been investigated for its potential use in treating neurological disorders. Its interaction with cholinergic systems suggests a role in modulating cognitive functions .
- Antimicrobial Properties : Some derivatives of piperidine have demonstrated antimicrobial activity, indicating that this compound may also exhibit similar properties .
Research Findings
Several studies have focused on understanding the biological implications of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the effects of piperidine derivatives on breast cancer cell lines MDA-MB-231 and MCF-7, revealing significant antiproliferative activity. The structure-activity relationship indicated that modifications to the piperidine ring could enhance efficacy .
Case Study 2: Neuropharmacological Potential
Research on similar compounds has highlighted their role in modulating cholinergic activity in animal models of Alzheimer’s disease, suggesting that this compound may be beneficial in cognitive impairment scenarios .
Properties
IUPAC Name |
(1-benzylpiperidin-3-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-16-9-11-19(12-10-16)24(21,22)23-18-8-5-13-20(15-18)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFZIIHVRIOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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